5-phenylhexanoic Acid

描述

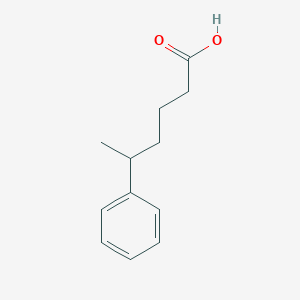

5-Phenylhexanoic Acid: is an organic compound with the molecular formula C12H16O2. It is a type of arylalkanoic acid, characterized by a phenyl group attached to a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: 5-Phenylhexanoic Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylhexenoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.

化学反应分析

Types of Reactions: 5-Phenylhexanoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylhexanoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Phenylhexanoic acid derivatives.

Reduction: 5-Phenylhexanol.

Substitution: Nitro, sulfo, or halo derivatives of this compound.

科学研究应用

Biochemical Applications

-

Short-Chain Fatty Acid Research :

5-Phenylhexanoic acid is categorized as a short-chain fatty acid (SCFA), which plays a crucial role in gut health and microbiome studies. Research indicates that SCFAs are markers for microbiome diversity and are linked to various health conditions such as inflammation and metabolic disorders. The conjugation of SCFAs with amines has been explored to enhance measurement accuracy using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating its potential for studying SCFA dynamics in biological systems . -

Pharmacological Potential :

The compound has been investigated for its role in drug development, particularly in the context of antibody-drug conjugates (ADCs). Its structure allows it to be utilized in creating effective delivery systems for therapeutic agents targeting specific diseases, including cancer .

Cosmetic Formulations

This compound has found applications in cosmetic formulations due to its properties as an emulsifier and thickening agent. In a study focusing on cosmetic formulation principles, it was shown that incorporating various fatty acids, including phenyl derivatives, can enhance the stability and sensory attributes of topical products. The use of such compounds can lead to improved moisturizing effects and skin feel characteristics in creams and lotions .

Gut Microbiome Analysis

A study utilized this compound as part of a broader investigation into SCFAs' role in gut microbiome health. The research demonstrated that specific SCFA profiles could indicate dysbiosis or other pathological conditions, emphasizing the importance of measuring these compounds accurately in clinical settings .

Cosmetic Product Development

In developing a topical formulation incorporating this compound, researchers applied response surface methodology to optimize ingredient interactions. This approach led to formulations that exhibited enhanced physical properties such as consistency and moisture retention, showcasing the compound's utility in personal care products .

作用机制

The mechanism of action of 5-Phenylhexanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular processes such as energy production and signal transduction.

相似化合物的比较

5-Phenylvaleric Acid: Similar structure but with a shorter carbon chain.

7-Phenylheptanoic Acid: Similar structure but with a longer carbon chain.

4-Phenylbutyric Acid: Similar structure but with a shorter carbon chain.

Uniqueness: 5-Phenylhexanoic Acid is unique due to its specific chain length, which influences its physical and chemical properties. This makes it particularly useful in studies involving surface-enhanced Raman scattering and metabolic pathway investigations.

生物活性

5-Phenylhexanoic acid (C12H16O2) is an organic compound classified as an arylalkanoic acid, characterized by a phenyl group attached to a hexanoic acid backbone. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its biochemical interactions, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound exhibits a unique structure that influences its biological activity. The presence of the phenyl group enhances hydrophobic interactions, while the carboxylic acid functional group facilitates hydrogen bonding with biological molecules. This dual functionality allows the compound to interact with various enzymes and proteins within cellular environments.

1. Interaction with Biomolecules:

this compound is known to interact with proteins and enzymes, potentially altering their structure and function. This interaction is crucial for its biological effects, including:

- Antioxidant Activity: The compound can act as a nucleophile, competing with oxygen in oxidative reactions, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: It has been shown to exhibit protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death, suggesting a role in neuroprotection.

2. Metabolic Pathways:

The metabolic pathways involving this compound are significant for understanding its biological effects. It can be metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of various short-chain fatty acids like acetic and butyric acids. These metabolites may contribute to its overall biological activity.

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This property enhances its potential as a therapeutic agent for neurological conditions. The compound's pharmacokinetic profile suggests it could be effective in treating diseases associated with oxidative stress and inflammation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It can inhibit the growth of various bacterial strains, making it a candidate for further studies in antimicrobial therapy.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various in vitro studies. It effectively scavenges free radicals and reduces oxidative damage in cellular models.

Neuroprotective Effects

In laboratory settings, this compound has shown protective effects against neuronal cell death induced by ER stress. This suggests potential applications in neurodegenerative diseases where ER stress plays a pivotal role.

Case Studies

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to ER stress. Results indicated that treatment with the compound significantly reduced cell death compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various pathogens. The findings revealed that the compound inhibited bacterial growth effectively at certain concentrations, suggesting its utility in developing new antimicrobial agents.

属性

IUPAC Name |

5-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOCTGYZKLPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。